molecular formula C13H8Cl2O3 B6407571 4-(3,5-Dichlorophenyl)-3-hydroxybenzoic acid, 95% CAS No. 1262007-86-2

4-(3,5-Dichlorophenyl)-3-hydroxybenzoic acid, 95%

Cat. No. B6407571
CAS RN: 1262007-86-2
M. Wt: 283.10 g/mol
InChI Key: AMHSHNSLXHTOSN-UHFFFAOYSA-N
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Description

4-(3,5-Dichlorophenyl)-3-hydroxybenzoic acid (4-(3,5-DCPHB)) is an organic compound with a molecular weight of 282.02 g/mol. It is a white powder that is soluble in water and ethanol and is used in a variety of applications, including as an industrial intermediate, a research tool, and a laboratory reagent. 4-(3,5-DCPHB) has been extensively studied due to its potential use in a variety of fields, including medicine, agriculture, and biotechnology.

Scientific Research Applications

4-(3,5-DCPHB) has been studied extensively due to its potential applications in a variety of scientific fields. It has been used to study the structure-activity relationships of various compounds, as a catalyst in organic synthesis, and as a reagent in the synthesis of complex molecules. Additionally, 4-(3,5-DCPHB) has been used in the synthesis of biologically active compounds, such as anticancer drugs and antibiotics.

Mechanism of Action

The exact mechanism of action of 4-(3,5-DCPHB) is not fully understood. However, it is believed to act as an inhibitor of enzymes involved in the metabolism of fatty acids, such as acetyl-CoA carboxylase and fatty acid synthase. Additionally, 4-(3,5-DCPHB) has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that plays a role in inflammation.
Biochemical and Physiological Effects
4-(3,5-DCPHB) has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 4-(3,5-DCPHB) can inhibit the growth of cancer cells and reduce the production of proinflammatory cytokines. Additionally, 4-(3,5-DCPHB) has been shown to inhibit the activity of several enzymes involved in the metabolism of fatty acids and to reduce the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

4-(3,5-DCPHB) is a useful reagent for laboratory experiments due to its high solubility in water and ethanol and its high yield in synthesis reactions. Additionally, 4-(3,5-DCPHB) is relatively inexpensive and readily available. However, 4-(3,5-DCPHB) is unstable in the presence of light and air and must be stored in a dark, airtight container.

Future Directions

Given the potential applications of 4-(3,5-DCPHB), there are numerous potential future directions for research. For example, further studies could be conducted to understand the mechanism of action of 4-(3,5-DCPHB) and to elucidate its effects on various biochemical pathways. Additionally, studies could be conducted to explore the potential therapeutic applications of 4-(3,5-DCPHB) in the treatment of various diseases. Finally, research could be conducted to develop more efficient and cost-effective synthesis methods for 4-(3,5-DCPHB).

Synthesis Methods

4-(3,5-DCPHB) can be synthesized from 3,5-dichloro-4-hydroxybenzoic acid (3,5-DCHB) and sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, wherein the hydroxide ion acts as the nucleophile and displaces the chloride ion from the aromatic ring. The reaction is carried out in aqueous solution at room temperature. The resulting product is 4-(3,5-DCPHB) in high yield (greater than 90%).

properties

IUPAC Name

4-(3,5-dichlorophenyl)-3-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O3/c14-9-3-8(4-10(15)6-9)11-2-1-7(13(17)18)5-12(11)16/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMHSHNSLXHTOSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)O)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20691272
Record name 3',5'-Dichloro-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1262007-86-2
Record name 3',5'-Dichloro-2-hydroxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20691272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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